molecular formula C8H16O3 B13490600 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol

Katalognummer: B13490600
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: IVSSCTQTIMTDRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol is a chemical compound with the molecular formula C8H16O3 It features a cyclopropyl group attached to an ethan-1-ol backbone, which is further substituted with a 2-(2-methoxyethoxy) group

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol can be compared with similar compounds such as:

The unique combination of the cyclopropyl and 2-(2-methoxyethoxy) groups in this compound gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H16O3

Molekulargewicht

160.21 g/mol

IUPAC-Name

1-cyclopropyl-2-(2-methoxyethoxy)ethanol

InChI

InChI=1S/C8H16O3/c1-10-4-5-11-6-8(9)7-2-3-7/h7-9H,2-6H2,1H3

InChI-Schlüssel

IVSSCTQTIMTDRS-UHFFFAOYSA-N

Kanonische SMILES

COCCOCC(C1CC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.